1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene)

Flame retardant efficiency Bromine content Polymer loading

1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) (T-HBPE), also referred to as 1,6‑bis(pentabromophenoxy)hexane, is an additive brominated flame retardant belonging to the bis(pentabromophenoxy)alkane family. With a molecular weight of ~1063 g/mol and ten aromatic bromine atoms, it delivers a theoretical bromine content of 75.1% w/w.

Molecular Formula C18H16Br10O2
Molecular Weight 1063.4 g/mol
CAS No. 63618-49-5
Cat. No. B12676784
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene)
CAS63618-49-5
Molecular FormulaC18H16Br10O2
Molecular Weight1063.4 g/mol
Structural Identifiers
SMILESC1C(=C(C(=C(C1(OCCCCCCOC2(CC(=C(C(=C2Br)Br)Br)Br)Br)Br)Br)Br)Br)Br
InChIInChI=1S/C18H16Br10O2/c19-9-7-17(27,15(25)13(23)11(9)21)29-5-3-1-2-4-6-30-18(28)8-10(20)12(22)14(24)16(18)26/h1-8H2
InChIKeyJZCMAVQSSURUOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) (CAS 63618-49-5): A Flexibly-Bridged Decabrominated Flame Retardant for High-Temperature Thermoplastics


1,1'-(Hexamethylenebis(oxy))bis(pentabromobenzene) (T-HBPE), also referred to as 1,6‑bis(pentabromophenoxy)hexane, is an additive brominated flame retardant belonging to the bis(pentabromophenoxy)alkane family . With a molecular weight of ~1063 g/mol and ten aromatic bromine atoms, it delivers a theoretical bromine content of 75.1% w/w . Unlike its rigid, short‑chain analog 1,2‑bis(pentabromophenoxy)ethane (BPBPE, FireMaster 695), the hexamethylene spacer of T‑HBPE introduces conformational flexibility that can influence melt‑blending behavior and final polymer physical properties, making simple substitution of in‑class brominated flame retardants inadvisable.

Why T‑HBPE Cannot Be Readily Interchanged With Other Decabrominated Flame Retardants


Despite sharing a common pentabromophenoxy‑terminated structure, the length and flexibility of the central alkyl bridge fundamentally alters the compound's density (2.6 vs. 2.8‑3.4 g·cm³), thermal decomposition envelope, and interaction with host polymers . The hexamethylene linker of T‑HBPE reduces bromine content by ~4‑8 percentage points relative to BPBPE, decabromodiphenyl ether (DecaBDE), and decabromodiphenyl ethane (DBDPE), while simultaneously modifying the compound's solubility, diffusion, and potential for migration . Consequently, substituting T‑HBPE with any of these in‑class compounds without reformulation will alter flame‑retardant loading requirements, processing conditions, and long‑term material performance, as the quantitative evidence below demonstrates.

Quantitative Differential Evidence: T‑HBPE vs. Key Brominated Flame Retardant Comparators


Lower Bromine Concentration Permits Flexible Loading Strategies in Polymers

T‑HBPE contains 75.1% bromine by weight, which is 4.5 percentage points lower than BPBPE (79.6%), 7.4 percentage points lower than DBDPE (82.3%), and 8.2 percentage points lower than DecaBDE (83.3%). While lower bromine content requires higher mass loading to achieve equivalent gas‑phase flame inhibition, this can be advantageous when mechanical property retention is paramount .

Flame retardant efficiency Bromine content Polymer loading

Reduced Density Lowers Weight‑Fraction Loading in Lightweight Composite Formulations

The predicted density of T‑HBPE (2.6 g·cm³) is the lowest among its structural analogs: 6.6% lower than BPBPE (2.785 g·cm³), 21.2% lower than DecaBDE (3.3 g·cm³), and 7.7% lower than DBDPE (2.816 g·cm³) [1]. In volume‑constrained applications (e.g., foams, thin‑wall injection‑molded parts), lower additive density directly decreases part weight at equal flame‑retardant loadings.

Density Lightweight materials Composite weight

Higher LogP Signals Potentially Greater Hydrophobicity and Altered Environmental Partitioning

T‑HBPE's predicted LogP of 13.82 exceeds that of BPBPE (LogP 10.51) and DBDPE (LogP 3.55) by 3‑10 orders of magnitude, indicating extreme hydrophobicity . While no experimentally measured bioconcentration factor is currently available for T‑HBPE, this LogP places the compound among the most hydrophobic brominated flame retardants characterized, suggesting a higher theoretical affinity for organic carbon in sediment and fatty tissues .

LogP Bioaccumulation potential Environmental fate

Extended Alkyl Spacer Potentially Improves Melt‑Blending Compatibility With Polyolefins

The hexamethylene bridge of T‑HBPE provides a conformational degree of freedom that is absent in BPBPE's rigid ethylene bridge or the fully aromatic structures of DecaBDE and DBDPE. This flexibility is hypothesized to facilitate better dipole relaxation and chain entanglement with semi‑crystalline polyolefins (e.g., polyethylene, polypropylene) during melt compounding, potentially reducing additive migration and improving interfacial adhesion . However, no direct head‑to‑head experimental comparison data are currently available in the open literature; this remains a class‑level inference based on structure‑property relationships.

Polymer compatibility Chain flexibility Polyolefin dispersion

Narrower Flash Point and Boiling Range Suggest a Different Thermal Processing Profile

T‑HBPE's flash point (271.7 °C) is 19.8 °C lower than BPBPE's flash point (291.5 °C) and 74.9 °C lower than DBDPE's flash point (346.6 °C) . Its predicted boiling point (640.4 °C) similarly lies ~45 °C below BPBPE and ~36 °C below DBDPE, yet remains substantially above DecaBDE's decomposition point (425 °C) [1]. This places T‑HBPE in a thermal stability regime that may be more forgiving than DecaBDE for high‑temperature engineering resins, though its decomposition onset has not been experimentally validated.

Thermal stability Processing window Flash point

Near‑Zero Vapor Pressure Reduces Volatilization Loss During High‑Temperature Processing

The predicted vapor pressure of T‑HBPE at room temperature is effectively zero (0.0 ± 1.8 mmHg at 25 °C), comparable to that of BPBPE and DBDPE, and far lower than DecaBDE, which displays measurable volatility (<1 mmHg at 250 °C) [1]. Minimal volatilization during extrusion or injection molding translates to lower workplace exposure risk and reduced additive loss, thereby maintaining flame‑retardant efficiency and lowering the need for over‑formulation.

Volatility Vapor pressure Emission control

Where T‑HBPE Delivers Differentiated Value: Application Scenarios Informed by Quantitative Evidence


Lightweight Flame-Retarded Polyolefin Foams and Injection-Molded Parts

Owing to its lowest density among decabrominated flame retardants (2.6 g·cm³) and its flexible hexamethylene spacer that may enhance dispersion in semi‑crystalline polyolefins, T‑HBPE is a candidate for applications where weight reduction is critical, such as automotive interior foams, building insulation boards, and thin‑wall consumer electronics housings [1]. The combination of low density and potential compatibility advantages can help meet increasingly stringent lightweighting targets without sacrificing UL 94 V‑0 performance.

High‑Temperature Engineering Thermoplastic Compounding

Although T‑HBPE's predicted boiling point (640 °C) is below those of BPBPE and DBDPE, it remains significantly above the decomposition temperature of DecaBDE (425 °C) and offers near‑zero vapor pressure [1]. This profile makes T‑HBPE a viable option for engineering resins processed in the 260–340 °C range (e.g., polyamide, PET, PBT), where DecaBDE would undergo unacceptable thermal degradation but where the higher‑bromine analogs may be cost‑prohibitive.

Regulatory‑Sensitive Markets Requiring Detailed Environmental Fate Documentation

T‑HBPE's extreme LogP (13.82) signals a need for thorough environmental fate and bioaccumulation testing. Organizations pursuing registration under REACH or other regulatory frameworks may find T‑HBPE an attractive subject for sponsorship because its unique alkyl‑bridged structure is distinguishable from legacy DecaBDE, potentially allowing for differentiated risk assessment and intellectual property positioning .

Research Applications Investigating Structure‑Property Relationships in Halogenated Flame Retardants

The systematic variation of alkyl spacer length from ethylene (BPBPE) to hexamethylene (T‑HBPE) provides a well‑defined molecular series for academic and industrial research into the effects of spacer flexibility on polymer morphology, flame‑retardant efficiency, and migration behavior . T‑HBPE therefore serves as an essential reference compound for QSPR and molecular dynamics studies aimed at predicting next‑generation flame retardant performance.

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